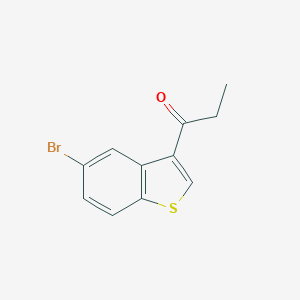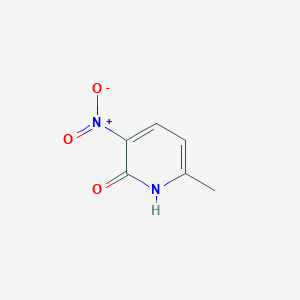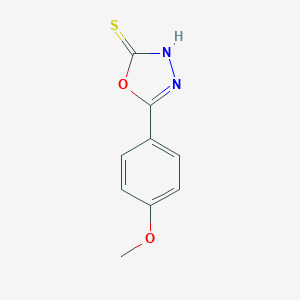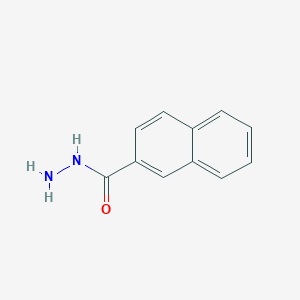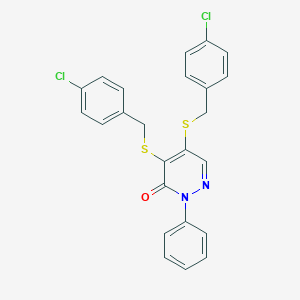
4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone, also known as CPTH2, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone inhibits the activity of HAT by binding to its active site, thereby preventing the acetylation of histone proteins. This results in the modulation of gene expression, leading to various cellular effects, including apoptosis, cell cycle arrest, and differentiation.
Efectos Bioquímicos Y Fisiológicos
4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has been shown to have various biochemical and physiological effects, depending on the cell type and disease context. In cancer cells, 4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has been shown to induce apoptosis and cell cycle arrest by modulating the expression of genes involved in these processes. In neurodegenerative diseases, 4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has been shown to have neuroprotective effects by modulating the expression of genes involved in oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has several advantages for lab experiments, including its small size, high solubility, and specificity for HAT inhibition. However, it also has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.
Direcciones Futuras
There are several future directions for 4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone research, including the development of more potent and selective HAT inhibitors, the evaluation of its therapeutic potential in various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of novel drug delivery systems for 4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone could enhance its therapeutic efficacy and reduce potential toxicity.
Métodos De Síntesis
4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone can be synthesized through a two-step process involving the reaction of 4-chlorobenzyl mercaptan with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the intermediate 4-chlorobenzyl thioether. The intermediate is then reacted with 2-phenyl-3(2H)-pyridazinone in the presence of a base to produce 4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone.
Aplicaciones Científicas De Investigación
4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammation. It has been shown to inhibit the activity of histone acetyltransferase (HAT), an enzyme that plays a critical role in gene expression regulation. By inhibiting HAT activity, 4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone can modulate the expression of genes involved in various cellular processes, leading to its potential therapeutic effects.
Propiedades
Número CAS |
5273-35-8 |
|---|---|
Nombre del producto |
4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone |
Fórmula molecular |
C24H18Cl2N2OS2 |
Peso molecular |
485.4 g/mol |
Nombre IUPAC |
4,5-bis[(4-chlorophenyl)methylsulfanyl]-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C24H18Cl2N2OS2/c25-19-10-6-17(7-11-19)15-30-22-14-27-28(21-4-2-1-3-5-21)24(29)23(22)31-16-18-8-12-20(26)13-9-18/h1-14H,15-16H2 |
Clave InChI |
SHPQJGZOGYWBDE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)SCC3=CC=C(C=C3)Cl)SCC4=CC=C(C=C4)Cl |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)SCC3=CC=C(C=C3)Cl)SCC4=CC=C(C=C4)Cl |
Otros números CAS |
5273-35-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B185644.png)
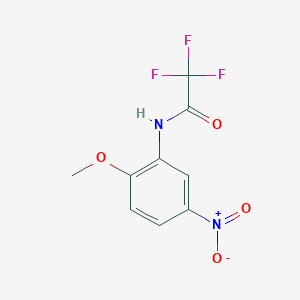
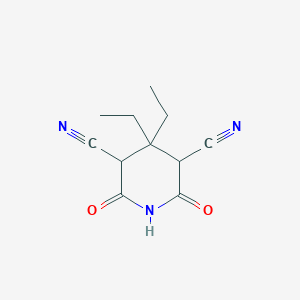
![7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile](/img/structure/B185648.png)
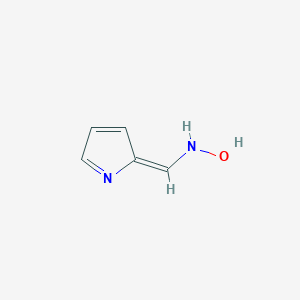
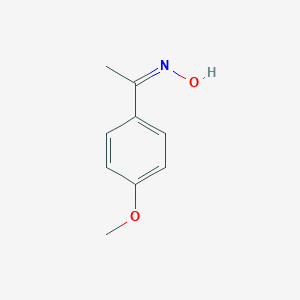
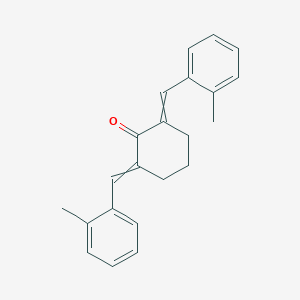


![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B185656.png)
